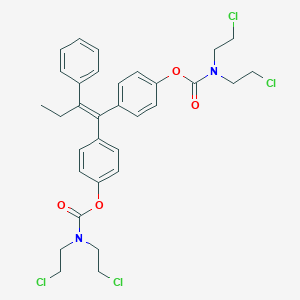
1,1-Bis(4-(N,N-bis-2-chloroethylcarbamoyloxy)phenyl)-2-phenylbut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(4-(N,N-bis-2-chloroethylcarbamoyloxy)phenyl)-2-phenylbut-1-ene, commonly known as DBCO-PEG4-azide, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of azides, which are widely used in chemical biology and bioorthogonal chemistry.
作用機序
The mechanism of action of DBCO-PEG4-azide involves the CuAAC reaction, which proceeds through the formation of a copper-acetylide intermediate. The intermediate then reacts with the azide to form a stable triazole linkage. This reaction is highly efficient and specific, and it occurs rapidly under mild conditions. The triazole linkage formed is stable and does not interfere with the biological processes, making it an ideal tool for studying biomolecules in living systems.
Biochemical and Physiological Effects:
DBCO-PEG4-azide does not have any known biochemical or physiological effects on living systems. It is a non-toxic and non-reactive compound that does not interfere with the biological processes. The compound is highly specific and efficient in labeling biomolecules, making it an ideal tool for studying the dynamics and functions of biomolecules in living systems.
実験室実験の利点と制限
DBCO-PEG4-azide has several advantages for lab experiments. It is highly specific and efficient in labeling biomolecules, and it can selectively react with alkyne-functionalized biomolecules under mild conditions. The compound is non-toxic and non-reactive, and it does not interfere with the biological processes. However, there are also some limitations to the use of DBCO-PEG4-azide. The compound is relatively expensive, and the synthesis method requires specialized equipment and expertise. Additionally, the labeling efficiency may vary depending on the type of biomolecule and the reaction conditions.
将来の方向性
There are several future directions for the use of DBCO-PEG4-azide in scientific research. One potential application is in the study of protein-protein interactions. DBCO-PEG4-azide can be used to label specific proteins, and the labeled proteins can then be pulled down and identified using mass spectrometry. Another potential application is in the development of targeted drug delivery systems. DBCO-PEG4-azide can be used to label drug molecules, and the labeled drugs can then be targeted to specific cells or tissues for more effective treatment. Additionally, the synthesis of new DBCO-PEG4 derivatives with improved properties and functionalities is an area of active research.
合成法
The synthesis of DBCO-PEG4-azide involves the reaction of DBCO-PEG4-amine with sodium azide in the presence of copper sulfate and sodium ascorbate. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as a click reaction. This reaction is highly efficient, and the yield of the product is generally high.
科学的研究の応用
DBCO-PEG4-azide has a wide range of applications in scientific research. It is commonly used as a bioorthogonal chemical probe for imaging and labeling of biomolecules. Bioorthogonal chemistry refers to the chemical reactions that occur in living systems without interfering with the biological processes. DBCO-PEG4-azide can selectively react with alkyne-functionalized biomolecules, such as proteins, nucleic acids, and carbohydrates, to form stable triazole linkages. This reaction is highly specific, efficient, and bioorthogonal, making it an ideal tool for studying the dynamics and functions of biomolecules in living systems.
特性
CAS番号 |
110008-65-6 |
|---|---|
分子式 |
C32H34Cl4N2O4 |
分子量 |
652.4 g/mol |
IUPAC名 |
[4-[1-[4-[bis(2-chloroethyl)carbamoyloxy]phenyl]-2-phenylbut-1-enyl]phenyl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C32H34Cl4N2O4/c1-2-29(24-6-4-3-5-7-24)30(25-8-12-27(13-9-25)41-31(39)37(20-16-33)21-17-34)26-10-14-28(15-11-26)42-32(40)38(22-18-35)23-19-36/h3-15H,2,16-23H2,1H3 |
InChIキー |
CYUVQCXCRMNVKT-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl)C3=CC=CC=C3 |
正規SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl)C3=CC=CC=C3 |
その他のCAS番号 |
110008-65-6 |
同義語 |
1,1-(CECOPB) 1,1-bis(4-(N,N-bis-2-chloroethylcarbamoyloxy)phenyl)-2-phenylbut-1-ene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



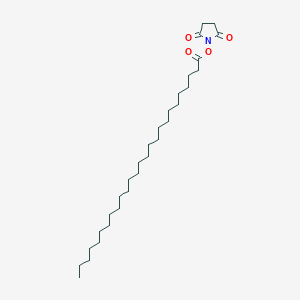


![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)

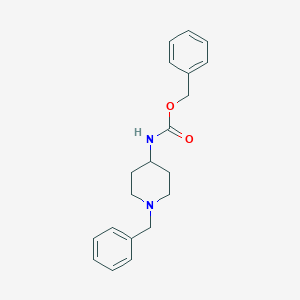
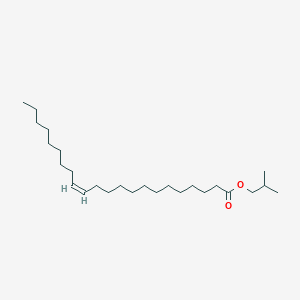
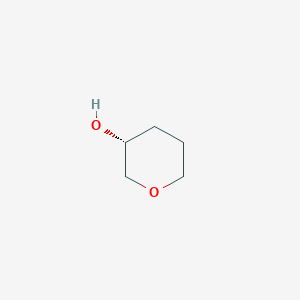

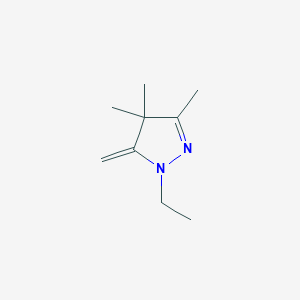

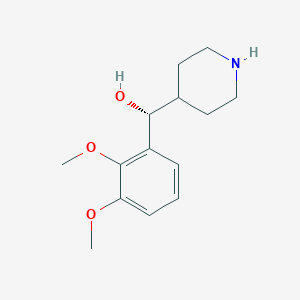
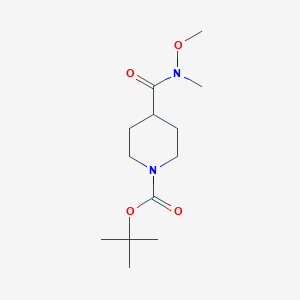
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)